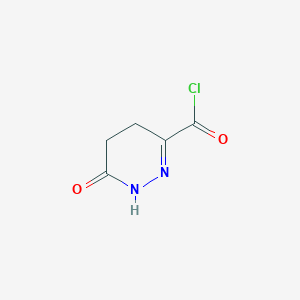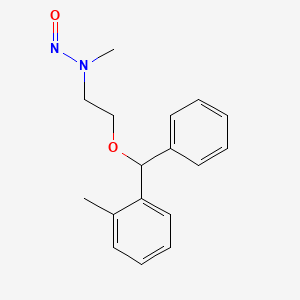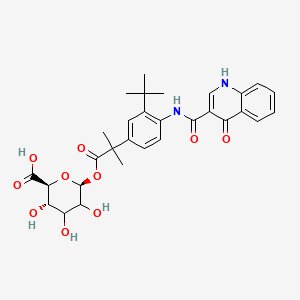
Ivacaftor Acyl-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ivacaftor Acyl-Glucuronide is a metabolite of Ivacaftor, a medication primarily used to treat cystic fibrosis. Ivacaftor functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, enhancing the transport of chloride ions across epithelial membranes . The acyl-glucuronide form is a result of the conjugation of Ivacaftor with glucuronic acid, a common metabolic pathway for drugs containing carboxylic acid groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor Acyl-Glucuronide involves the conjugation of Ivacaftor with glucuronic acid. This process typically occurs in the liver, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include the presence of UDP-glucuronic acid and the enzyme UGT, which catalyzes the transfer of the glucuronic acid moiety to Ivacaftor .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the synthesis of Ivacaftor itself involves several steps, including the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol in an organic solvent .
化学反応の分析
Types of Reactions: Ivacaftor Acyl-Glucuronide undergoes several types of reactions, including hydrolysis and transacylation. These reactions are significant in the context of drug metabolism and potential toxicity .
Common Reagents and Conditions: The hydrolysis of this compound can occur under physiological conditions, facilitated by enzymes such as esterases. Transacylation reactions involve the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules .
Major Products Formed: The primary products of these reactions include the parent drug Ivacaftor and various rearranged isomers of the glucuronide conjugate .
科学的研究の応用
Ivacaftor Acyl-Glucuronide has several applications in scientific research:
作用機序
Ivacaftor Acyl-Glucuronide exerts its effects primarily through its formation and subsequent reactions in the body. The glucuronidation process enhances the solubility of Ivacaftor, facilitating its excretion. The acyl-glucuronide form can undergo hydrolysis and transacylation, potentially leading to the formation of reactive intermediates that may interact with proteins and other macromolecules .
類似化合物との比較
- Lumacaftor Acyl-Glucuronide
- Tezacaftor Acyl-Glucuronide
- Elexacaftor Acyl-Glucuronide
Comparison: Ivacaftor Acyl-Glucuronide is unique in its specific formation from Ivacaftor, a CFTR potentiator. While other acyl-glucuronides, such as those formed from Lumacaftor, Tezacaftor, and Elexacaftor, also result from glucuronidation, they differ in their parent compounds and specific metabolic pathways . This compound’s role in enhancing chloride ion transport distinguishes it from other similar compounds .
特性
分子式 |
C30H34N2O10 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC名 |
(2S,3S,6S)-6-[2-[3-tert-butyl-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-29(2,3)17-12-14(30(4,5)28(40)42-27-23(36)21(34)22(35)24(41-27)26(38)39)10-11-19(17)32-25(37)16-13-31-18-9-7-6-8-15(18)20(16)33/h6-13,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)/t21?,22-,23?,24-,27-/m0/s1 |
InChIキー |
MYKSIIDANBTOGD-LFJGPKAISA-N |
異性体SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



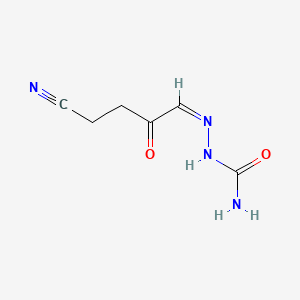
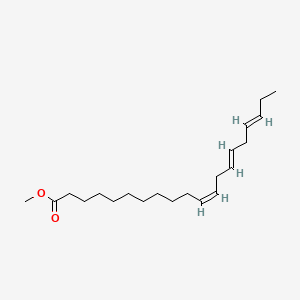
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
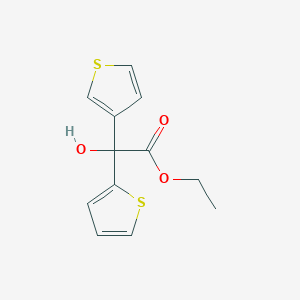
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
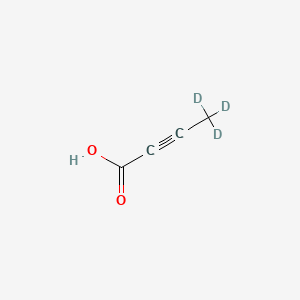
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
